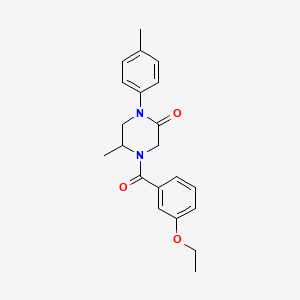
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethylenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethylenesulfonamide is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.07217913 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethylenesulfonamide serves as a precursor for synthesizing various sulfonamide derivatives with potential applications in combating bacterial infections. Studies have demonstrated the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives and evaluated their antibacterial efficacy. Although these compounds showed moderate antibacterial activity compared to standard antibiotics like ciprofloxacin, they represent a significant step in the development of new antibacterial agents. This is supported by research that synthesized and tested sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, revealing that some derivatives exhibited notable antibacterial activity against a range of bacterial strains, including S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus (Aziz‐ur‐Rehman et al., 2015); (A. Siddiqa et al., 2014).
Electrophysiological Activity and Anticancer Potential
N-substituted sulfonamide derivatives, including those based on the this compound structure, have been explored for their electrophysiological activity and potential as anticancer agents. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides have been reported to exhibit electrophysiological activity comparable to sematilide, a class III antiarrhythmic agent. This suggests their potential application in developing new treatments for arrhythmias (T. K. Morgan et al., 1990). Additionally, novel derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV properties, showing promising results in various assays (Ş. Küçükgüzel et al., 2013).
Drug Metabolism and Pharmacokinetics
Investigations into the metabolism of related sulfonamide compounds in clinical development have provided insights into the enzymatic processes involved in their biotransformation. These studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of sulfonamide-based medications (Mette G. Hvenegaard et al., 2012).
Environmental and Photophysical Studies
Research into sulfonamide derivatives also extends to environmental applications, such as investigating the abiotic formation of transformation products during denitrification processes, which has implications for water treatment and pollution control (K. Nödler et al., 2012). Furthermore, studies on the light-harvesting properties of aromatic halogen-substituted sulfonamidobenzoxazole compounds highlight their potential in developing new materials for energy conversion and storage (Y. Sheena Mary et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,9-8-13-4-2-1-3-5-13)17-11-14-6-7-15-16(10-14)21-12-20-15/h1-10,17H,11-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGQZKDNDYCZPE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
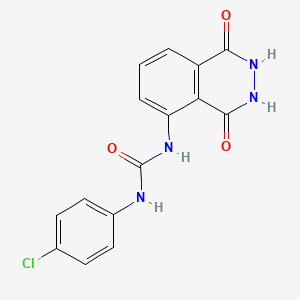


![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
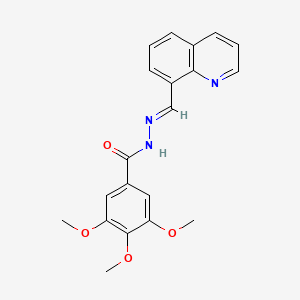
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)
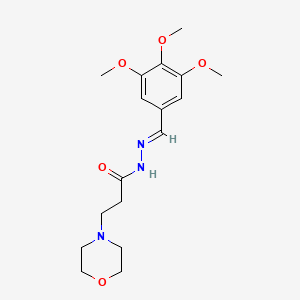
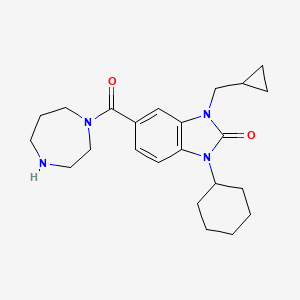
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)
![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)
